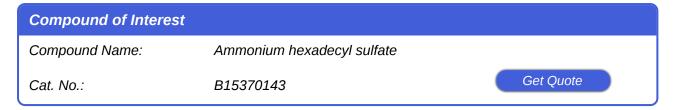




# Application Notes and Protocols: Cetyltrimethylammonium Bromide (CTAB) in Nucleic Acid Extraction

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nucleic acid extraction is a foundational technique in molecular biology, essential for a wide range of downstream applications, from PCR and sequencing to gene expression analysis. The choice of extraction method is critical to obtaining high-purity, high-yield nucleic acids, especially from challenging sample types. One of the most robust and widely used methods, particularly for plant and fungal tissues, as well as other complex samples, utilizes the cationic detergent Cetyltrimethylammonium bromide (CTAB), also known as hexadecyltrimethylammonium bromide.

CTAB-based methods are effective at lysing cells and separating nucleic acids from polysaccharides and polyphenolic compounds, which are common inhibitors of downstream enzymatic reactions. This document provides detailed application notes, experimental protocols, and comparative data on the use of CTAB for nucleic acid extraction.

# **Principle of CTAB Nucleic Acid Extraction**

The CTAB method relies on the unique properties of the cationic detergent hexadecyltrimethylammonium bromide. In a low-salt environment, CTAB binds to nucleic acids, forming a complex that is soluble. However, in the presence of high salt concentrations



(typically >0.7 M NaCl), CTAB forms complexes with polysaccharides and other cellular debris, causing them to precipitate out of solution. The nucleic acids remain in the aqueous phase and can then be selectively precipitated using alcohol (isopropanol or ethanol).

Key steps in the CTAB method include:

- Cell Lysis: Disruption of cell walls and membranes using a CTAB lysis buffer, often in combination with mechanical grinding and heat.
- Removal of Contaminants: Separation of nucleic acids from proteins, polysaccharides, and other inhibitors through chloroform extraction and differential salt precipitation.
- Nucleic Acid Precipitation: Precipitation of DNA or RNA from the aqueous phase using isopropanol or ethanol.
- Washing and Resuspension: Washing the nucleic acid pellet to remove residual salts and resuspending it in a suitable buffer.

# Data Presentation: Comparison of Extraction Methods

The efficiency of nucleic acid extraction can vary significantly depending on the sample type and the method used. The following tables summarize quantitative data from comparative studies involving the CTAB method.



Table 1: Comparison of DNA Yield from Petunia hybrida Tissues		
Extraction Method	Mean DNA Concentration (μg/ μL)	n (number of samples)
CTAB Method	581.5 ± 240.7	65
Edwards Method (SDS-based)	930.3 ± 508.5	76
Data from a study comparing DNA extraction methods from various Petunia hybrida tissues. The difference in mean DNA concentration was statistically significant (P<0.001)[1].		

Table 2: Comparison of DNA Concentration from Engorged Ticks	
Extraction Method	Average DNA Concentration (ng/μL)
Phenol-Chloroform	>2000
СТАВ	180.8
Qiagen DNeasy Kit	52.9
Data from a study comparing DNA extraction methods from engorged hard-bodied ticks[2].	



Table 3: Comparison of DNA Yield from a Small Number of Cells (SNU 790 cell line)			
Number of Cells	Method A (Ammonium Sulfate)	Method B (Pinpoint Slide DNA Isolation System)	Method C (TaKaRa DEXPAT)
Mean DNA Concentration (ng/μL)	Mean DNA Concentration (ng/μL)	Mean DNA Concentration (ng/μL)	
50	0.124	0.067	0.066
100	0.231	0.112	0.134
200	0.452	0.201	0.287
500	0.876	0.354	0.543
1000	1.125	0.451	0.761
A study developed an ammonium sulfate-based method and compared it with commercial kits for extracting DNA from a small number of cells.  Method A consistently yielded higher DNA concentrations[3][4].			

# **Experimental Protocols**

# **Protocol 1: Standard CTAB DNA Extraction from Plant Tissue**



This protocol is a widely used method for extracting high-quality genomic DNA from fresh, frozen, or freeze-dried plant tissues.[5][6][7]

#### Materials:

- 2x CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- β-mercaptoethanol
- Chloroform:isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
- · Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heat block (65°C)
- Microcentrifuge

#### Procedure:

- Tissue Preparation:
  - Weigh approximately 100-200 mg of fresh or frozen plant tissue.
  - Freeze the tissue in liquid nitrogen.
  - Grind the tissue to a fine powder using a pre-chilled mortar and pestle.[6][7]
- Lysis:



- Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
- Add 1 mL of pre-warmed (65°C) 2x CTAB buffer with 0.2% β-mercaptoethanol (added just before use).
- Vortex thoroughly to mix.
- Incubate at 65°C for 30-60 minutes with occasional mixing.[5][6]
- Chloroform Extraction:
  - Cool the sample to room temperature.
  - Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
  - Mix by inverting the tube for 5-10 minutes to form an emulsion.
  - Centrifuge at 12,000 x g for 10 minutes at room temperature.[5]
- · Aqueous Phase Transfer:
  - Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and the lower organic phase.[5][7]
- DNA Precipitation:
  - Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
  - Mix gently by inversion until a white, stringy DNA precipitate is visible.
  - Incubate at -20°C for at least 30 minutes (or overnight) to enhance precipitation.
- Pelleting and Washing:
  - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
  - Carefully decant the supernatant.
  - Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.



- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.[5]
   [8]
- · Resuspension:
  - $\circ~$  Resuspend the DNA pellet in 50-100  $\mu L$  of TE buffer.
  - Incubate at 65°C for 10 minutes to aid in dissolution.
  - Store the DNA at -20°C.

# Protocol 2: Modified CTAB DNA Extraction from Fecal Samples

This protocol is an adaptation of the CTAB method for extracting DNA from non-invasive fecal samples, which can be challenging due to the presence of PCR inhibitors.[9][10]

#### Materials:

- CTAB Lysis Buffer (as in Protocol 1)
- Sodium Dodecyl Sulfate (SDS) (20% solution)
- Proteinase K (20 mg/mL)
- Chloroform
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- · TE Buffer or sterile water
- Microcentrifuge tubes (2.0 mL)
- Water bath or heat block (65°C)



Microcentrifuge

#### Procedure:

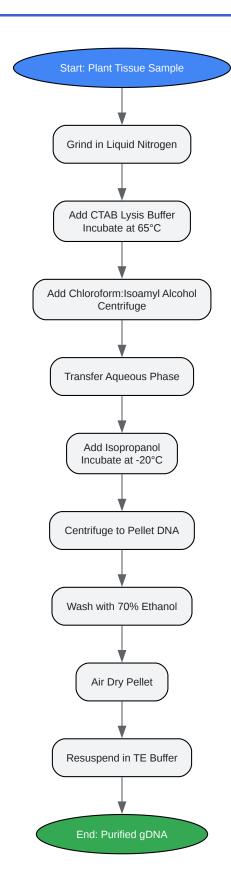
- Sample Preparation:
  - Homogenize the fecal sample.
  - Weigh approximately 200 mg of the homogenized sample into a 2.0 mL microcentrifuge tube.
- Lysis:
  - Add 1 mL of CTAB Lysis Buffer, 100 μL of 20% SDS, and 10 μL of Proteinase K (20 mg/mL) to the sample.[9][10]
  - Vortex vigorously to mix.
  - Incubate at room temperature overnight, followed by incubation at 65°C for 3 hours.[9][10]
- Chloroform Extraction:
  - Centrifuge at 13,000 rpm for 1 minute at room temperature.
  - Transfer the supernatant to a new tube.
  - Add 400 μL of chloroform and mix by vortexing.[9]
  - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- DNA Precipitation:
  - Transfer the upper aqueous phase to a new tube.
  - Add 500 μL of ice-cold isopropanol.[9][10]
  - Mix gently by inversion and incubate at 4°C for 15 minutes.[9][10]
- Pelleting and Washing:



- Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA.[9][10]
- Discard the supernatant.
- Add 500 μL of 70% ethanol and mix by inversion for 3 minutes.[9][10]
- Centrifuge at 13,000 rpm for 5 minutes at 4°C.[9][10]
- Carefully remove the ethanol and air-dry the pellet for 30-60 minutes.[9][10]
- Resuspension:
  - Resuspend the DNA pellet in 50-100 μL of TE buffer or sterile water.
  - Store the DNA at -20°C.

## **Visualizations**

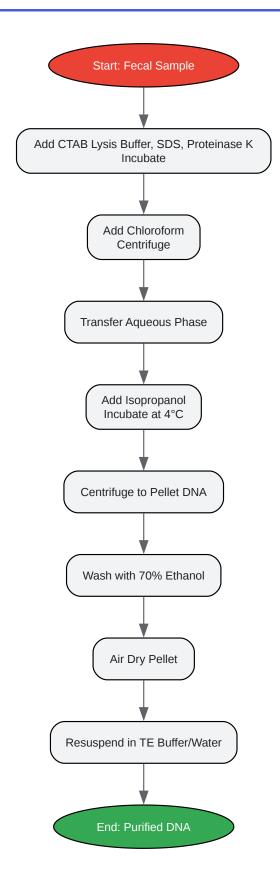




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Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.





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Caption: Workflow for modified CTAB DNA extraction from fecal samples.



### Conclusion

The CTAB method for nucleic acid extraction remains a highly effective and versatile technique, particularly for samples rich in polysaccharides and other PCR inhibitors. While numerous commercial kits are available, the CTAB protocol, with its various modifications, often provides superior yields and purity for challenging sample types. The protocols and data presented here offer a comprehensive guide for researchers and professionals to successfully implement and optimize CTAB-based nucleic acid extraction in their laboratories.

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- To cite this document: BenchChem. [Application Notes and Protocols: Cetyltrimethylammonium Bromide (CTAB) in Nucleic Acid Extraction]. BenchChem, [2025].



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